molecular formula C6H13NO2 B555764 (R)-2-Amino-2-methyl-pentanoic acid CAS No. 110916-84-2

(R)-2-Amino-2-methyl-pentanoic acid

Cat. No.: B555764
CAS No.: 110916-84-2
M. Wt: 131,17 g/mole
InChI Key: HBJGLYBWNNQMOW-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-methyl-pentanoic acid is an organic compound that belongs to the class of alpha-amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, known as the alpha carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® configuration indicates the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-methyl-pentanoic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired ® configuration. Another method includes the resolution of racemic mixtures, where a racemic mixture of the compound is separated into its enantiomers using chiral reagents or chromatography techniques .

Industrial Production Methods: Industrial production of ®-2-Amino-2-methyl-pentanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired amino acid in high yields. The fermentation broth is then subjected to purification processes to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: ®-2-Amino-2-methyl-pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

®-2-Amino-2-methyl-pentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-methyl-pentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound can also interact with receptors and transporters, modulating cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: ®-2-Amino-2-methyl-pentanoic acid is unique due to its specific ® configuration, which imparts distinct biochemical properties and interactions compared to its (S) enantiomer and other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

(2R)-2-amino-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJGLYBWNNQMOW-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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